molecular formula C10H17FN2O B2778738 1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1855943-78-0

1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole

Cat. No. B2778738
M. Wt: 200.257
InChI Key: AFJIZWCCUFULEX-UHFFFAOYSA-N
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Description

Fluoroethyl compounds are a class of organic molecules that contain a fluorine atom attached to an ethyl group . They are often used in the synthesis of radiotracers for positron emission tomography .


Synthesis Analysis

The synthesis of fluoroethyl compounds often involves the use of 18F-fluoroalkylating agents . For example, 2-[18F]fluoroethyl tosylate ([18F]FEtOTs) is a well-known 18F-fluoroalkylating agent widely used to synthesize radiotracers .


Molecular Structure Analysis

The molecular structure of fluoroethyl compounds can be analyzed using various techniques such as X-ray diffraction . The introduction of a fluorine atom can significantly alter the physical and chemical properties of the molecule .


Chemical Reactions Analysis

Fluoroethyl compounds can undergo various chemical reactions. For example, the interconversion of 1- and 2-fluoroethyl cations through bridgeprotonated fluoroethylene has been studied .


Physical And Chemical Properties Analysis

Fluoroethyl compounds have unique physical and chemical properties. For example, the dielectric constant, density, and viscosity of fluoroethyl methyl carbonate (FEMC) were found to be much higher than those of ethyl methyl carbonate (EMC) .

Safety And Hazards

The safety and hazards of fluoroethyl compounds can vary depending on their specific structure. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information .

Future Directions

The future directions in the research and application of fluoroethyl compounds are vast. They are particularly promising in the field of medical imaging, where they are used to create radiotracers for positron emission tomography .

properties

IUPAC Name

1-(2-fluoroethyl)-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c1-9(2)7-14-8-10-3-5-12-13(10)6-4-11/h3,5,9H,4,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJIZWCCUFULEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=CC=NN1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole

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